Dicyclohexyl(trifluoromethanesulfonyloxy)borane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(trifluoromethanesulfonyloxy)borane can be synthesized through the reaction of dicyclohexylborane with trifluoromethanesulfonic anhydride . The reaction typically takes place in an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory synthesis, with additional steps for scaling up and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(trifluoromethanesulfonyloxy)borane is involved in various types of chemical reactions, including:
Oxidation: It can undergo oxidation reactions under specific conditions.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include trifluoromethanesulfonic anhydride and other boron-containing compounds . The reactions typically occur under inert conditions to prevent moisture interference .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. it is commonly used to form carbon-carbon bonds in organic synthesis .
Scientific Research Applications
Dicyclohexyl(trifluoromethanesulfonyloxy)borane has several scientific research applications, including:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Dicyclohexyl(trifluoromethanesulfonyloxy)borane is unique due to its specific structure and reactivity, which make it particularly useful in the formation of carbon-carbon bonds in organic synthesis . Its ability to act as a Lewis acid and participate in various types of chemical reactions further distinguishes it from similar compounds .
Properties
IUPAC Name |
dicyclohexylboranyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BF3O3S/c15-13(16,17)21(18,19)20-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVDLYBQGQLANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449839 | |
Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-54-0 | |
Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dicyclohexyl(trifluoromethanesulfonyloxy)borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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